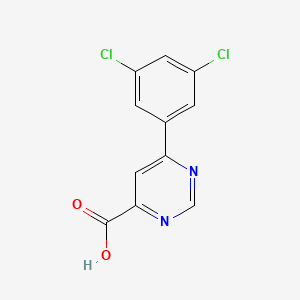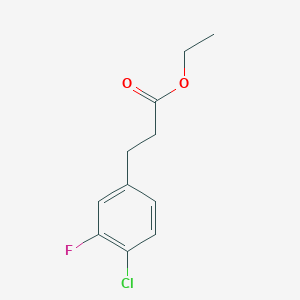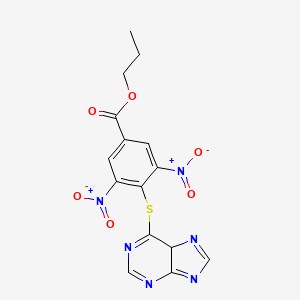
propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a purine derivative through a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate typically involves multiple steps, starting with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions This is followed by the esterification of the carboxylic acid group with propanol to form the propyl ester
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives of the benzoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the purine moiety play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group acts as a flexible linker, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 3,5-dinitrobenzoate: Lacks the purine moiety and sulfanyl group, making it less complex.
3,5-Dinitro-4-(5H-purin-6-ylsulfanyl)benzoic acid: Similar structure but without the propyl ester group.
Propyl 3,5-dinitro-4-(5H-purin-6-ylamino)benzoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is unique due to the presence of both the purine moiety and the sulfanyl linker, which confer specific chemical and biological properties not found in the similar compounds listed above
Propriétés
Numéro CAS |
60112-26-7 |
|---|---|
Formule moléculaire |
C15H12N6O6S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)8-4-9(20(23)24)12(10(5-8)21(25)26)28-14-11-13(17-6-16-11)18-7-19-14/h4-7,11H,2-3H2,1H3 |
Clé InChI |
NGIWENIATYGNGH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=NC=NC32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
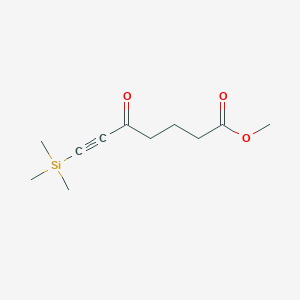
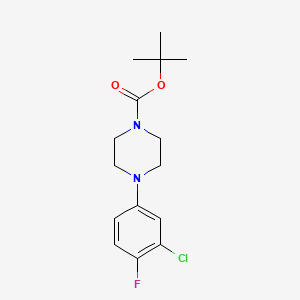
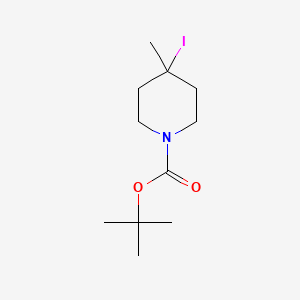
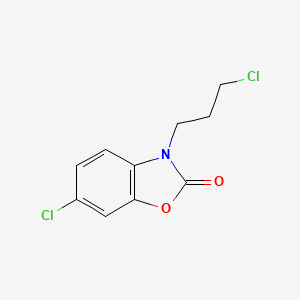
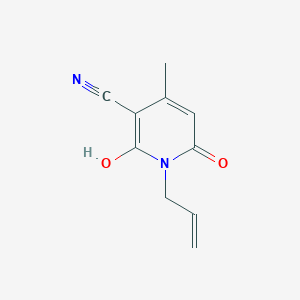


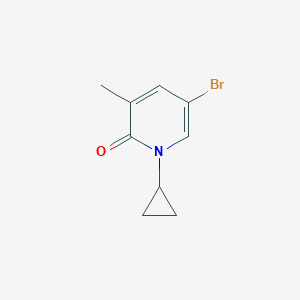
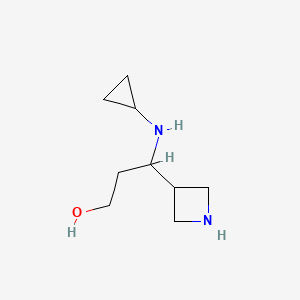
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
